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molecular formula C7H8N2O B8714853 6-Amino-4-methylnicotinaldehyde

6-Amino-4-methylnicotinaldehyde

Cat. No. B8714853
M. Wt: 136.15 g/mol
InChI Key: WFLAYVXSHGCZDS-UHFFFAOYSA-N
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Patent
US08853218B2

Procedure details

A solution of N-(5-cyano-4-methyl-2-pyridinyl)-2,2,2-trifluoroacetamide (D98) (0.050 g, 0.22 mmol) in formic acid (1.35 mL) was diluted with water (0.48 mL) and nickel/aluminium alloy (0.122 g) was added. The reaction mixture was heated at reflux under argon for 2 h then filtered while still hot, washing with further formic acid (3×5 mL). The filtrate and washings were concentrated, diluted with toluene (5 mL) and re-concentrated to give the crude title compound as a pale yellow solid (0.053 g) which was used in the next step without further purification. δH (CDCl3, 400 MHz) 9.91 (1H, s), 8.34 (1H, s), 6.31 (1H, s), 5.49 (2H, br.s), 2.57 (3H, s). MS (ES): MH+ 137.2.
Name
N-(5-cyano-4-methyl-2-pyridinyl)-2,2,2-trifluoroacetamide
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Name
Quantity
0.48 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([CH3:16])=[CH:5][C:6]([NH:9]C(=O)C(F)(F)F)=[N:7][CH:8]=1)#N.C(O)=[O:18]>O.[Ni].[Al]>[NH2:9][C:6]1[N:7]=[CH:8][C:3]([CH:1]=[O:18])=[C:4]([CH3:16])[CH:5]=1 |f:3.4|

Inputs

Step One
Name
N-(5-cyano-4-methyl-2-pyridinyl)-2,2,2-trifluoroacetamide
Quantity
0.05 g
Type
reactant
Smiles
C(#N)C=1C(=CC(=NC1)NC(C(F)(F)F)=O)C
Name
Quantity
1.35 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
0.48 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Ni].[Al]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
then filtered while still hot,
WASH
Type
WASH
Details
washing with further formic acid (3×5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate and washings were concentrated
ADDITION
Type
ADDITION
Details
diluted with toluene (5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
re-concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=N1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.053 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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